2-(2-(Dimethylamino)ethoxy)pyridin-3-amine 2-(2-(Dimethylamino)ethoxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18202485
InChI: InChI=1S/C9H15N3O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

2-(2-(Dimethylamino)ethoxy)pyridin-3-amine

CAS No.:

Cat. No.: VC18202485

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Dimethylamino)ethoxy)pyridin-3-amine -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 2-[2-(dimethylamino)ethoxy]pyridin-3-amine
Standard InChI InChI=1S/C9H15N3O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3
Standard InChI Key PMAYFOWRMGYWBN-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC1=C(C=CC=N1)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The core structure of 2-(2-(dimethylamino)ethoxy)pyridin-3-amine consists of a pyridine ring (C5H5N\text{C}_5\text{H}_5\text{N}) substituted at positions 2 and 3. The 2-position bears a 2-(dimethylamino)ethoxy group (OCH2CH2N(CH3)2\text{OCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2), while the 3-position hosts an amino group (NH2\text{NH}_2). This arrangement is confirmed by its SMILES notation, CN(C)CCOC1=C(C=CC=N1)N\text{CN(C)CCOC1=C(C=CC=N1)N}, and InChIKey PMAYFOWRMGYWBN-UHFFFAOYSA-N\text{PMAYFOWRMGYWBN-UHFFFAOYSA-N}.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC9H15N3O\text{C}_9\text{H}_{15}\text{N}_3\text{O}
Molecular Weight181.23 g/mol
IUPAC Name2-[2-(Dimethylamino)ethoxy]pyridin-3-amine
CAS Number1082472-29-4
SMILESCN(C)CCOC1=C(C=CC=N1)N
InChIKeyPMAYFOWRMGYWBN-UHFFFAOYSA-N

Electronic and Steric Effects

The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) introduces electron-donating effects via its lone pair of electrons, potentially enhancing the solubility of the compound in polar solvents. The ethoxy linker (OCH2CH2\text{OCH}_2\text{CH}_2) provides conformational flexibility, enabling interactions with biological targets or coordination sites in metal complexes.

Synthesis and Reaction Pathways

Regioselectivity Challenges

The PubMed study on pyrazolopyrimidines highlights the sensitivity of heterocyclic reactions to reaction conditions . For 2-(2-(dimethylamino)ethoxy)pyridin-3-amine, controlling regioselectivity during substitution reactions is critical to avoid byproducts such as isomeric ethoxy-pyridinamines.

Physicochemical Properties

Solubility and Stability

The compound’s solubility in water is likely moderate due to the polar dimethylamino group, though its lipophilic pyridine ring may enhance permeability across biological membranes. Stability under acidic or basic conditions remains uncharacterized but could be inferred from similar amines, which often undergo protonation or hydrolysis under extreme pH.

Spectroscopic Characterization

  • NMR Spectroscopy: Predicted 1H^1\text{H} NMR signals include a singlet for N(CH3)2\text{N}(\text{CH}_3)_2 protons (~2.2 ppm) and multiplets for pyridine ring protons (6.5–8.5 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/zm/z 181.23 corresponds to the molecular weight, with fragmentation patterns likely involving cleavage of the ethoxy chain.

Applications in Pharmaceutical and Material Sciences

Drug Discovery Intermediate

The compound’s structure aligns with scaffolds used in kinase inhibitors and antimicrobial agents. For example, pyridine derivatives are prevalent in tuberculosis drug candidates, as evidenced by studies on pyrazolopyrimidines targeting Mycobacterium tuberculosis ATP synthesis . The dimethylamino group may improve bioavailability by modulating solubility and target binding.

Coordination Chemistry

The amino and dimethylamino groups could act as ligands for metal ions, enabling applications in catalysis or metallodrug design. Similar compounds have been explored for their ability to form stable complexes with transition metals like copper and zinc .

Future Research Directions

Biological Activity Screening

Priority areas include:

  • Antimicrobial Assays: Testing against Gram-positive/negative bacteria and mycobacteria, given the efficacy of related pyridine derivatives .

  • Kinase Inhibition Studies: Screening for activity against cancer-associated kinases like EGFR or VEGFR2.

Synthetic Methodology Development

  • Optimizing one-pot synthesis routes to improve yield and purity.

  • Exploring photocatalytic or microwave-assisted reactions for greener production .

Computational Modeling

Density functional theory (DFT) calculations could predict electronic properties and binding affinities, guiding structure-activity relationship (SAR) studies.

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